molecular formula C18H20F2N4O3S B6530565 2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-17-8

2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6530565
CAS RN: 946201-17-8
M. Wt: 410.4 g/mol
InChI Key: HZNLVKIHTXJKQC-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide (DFNPB), is a novel compound synthesized from the reaction of 2,6-difluorobenzamide and 2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl chloride. This novel compound has many potential applications in scientific research, due to its unique structure and properties.

Scientific Research Applications

2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has many potential applications in scientific research. It has been used as a ligand in coordination chemistry and as a reagent in organic synthesis. It has also been used as a catalyst in the synthesis of several compounds, such as amino acids, peptides, and heterocycles. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as antifungal agents.

Mechanism of Action

2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide acts as a ligand in coordination chemistry and as a reagent in organic synthesis. In coordination chemistry, this compound binds to metal ions, forming a coordination complex. This coordination complex can then be used as a catalyst in organic synthesis reactions. In organic synthesis, this compound acts as a nucleophile, attacking electrophiles. The resulting product is a new compound, which can be used in the synthesis of various pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound can act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. In addition, this compound has been found to have anti-inflammatory and antifungal activity. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. In addition, it is a relatively stable compound, and it can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. It is a relatively slow-acting reagent, and it can take several hours to complete a reaction. In addition, it is not soluble in water, so it must be used in an organic solvent.

Future Directions

There are many potential future directions for research into 2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide. One potential direction is to further investigate the biochemical and physiological effects of this compound. In particular, further research could be done to understand the mechanism of action of this compound and its potential therapeutic applications. In addition, further research could be done to optimize the synthesis of this compound and to develop new applications for the compound. Finally, further research could be done to develop new methods for purifying and storing this compound.

Synthesis Methods

2,6-difluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is synthesized by the reaction of 2,6-difluorobenzamide and 2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent. The reaction proceeds through a nucleophilic substitution reaction, where the nucleophile, 2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl chloride, attacks the electrophile, 2,6-difluorobenzamide. The reaction is typically carried out at a temperature of 0-50°C, and the reaction is complete within 24-48 hours. The resulting product is a white solid, which is then purified by recrystallization.

properties

IUPAC Name

2,6-difluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O3S/c19-14-4-3-5-15(20)17(14)18(25)22-8-13-28(26,27)24-11-9-23(10-12-24)16-6-1-2-7-21-16/h1-7H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNLVKIHTXJKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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